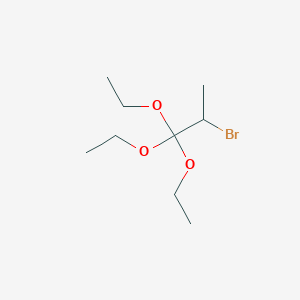

2-Bromo-1,1,1-triethoxypropane

Description

Significance and Role as a Synthetic Precursor

The primary significance of 2-bromo-1,1,1-triethoxypropane in organic chemistry lies in its role as a bifunctional synthetic precursor. Its structure allows for a range of chemical transformations, making it an important building block for more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.

The reactivity of the compound can be attributed to two main sites: the carbon-bromine bond and the orthoester group. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while the orthoester can be hydrolyzed under acidic conditions to yield a carboxylic acid or transformed into other functional groups.

Key synthetic applications include:

Alkylation Reactions : The compound is utilized as an alkylating agent to introduce the '1,1,1-triethoxypropan-2-yl' moiety into various substrates. This can be used to build carbon skeletons and modify the reactivity or solubility of molecules like phenols and amines.

Formation of Orthoesters : It serves as a reagent to generate more complex orthoesters. These products are valuable synthetic intermediates that can be converted into esters, amides, or acids.

Precursor to Heterocycles : As part of the broader class of orthoesters, its derivatives are instrumental in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. semanticscholar.org

Pharmaceutical and Agrochemical Synthesis : Research indicates its potential as a building block for new pharmaceutical agents. Derivatives of the compound have been noted for their cytotoxicity against various cancer cell lines, highlighting its role in medicinal chemistry research.

Synthetic Applications Overview

| Application Type | Description | Example Reaction |

|---|---|---|

| Alkylation | Introduces the 1,1,1-triethoxypropan-2-yl group onto a substrate. | Alkylation of phenols or amines. |

| Orthoester Formation | Used to generate other valuable orthoester intermediates. | Reaction with alcohols under acidic conditions. |

| Elimination | Can undergo elimination to form 3,3,3-Triethoxyprop-1-ene. tuwien.at | Reaction with a strong base like potassium tert-butoxide. tuwien.at |

(Data sourced from chemical literature) tuwien.at

Historical Context of its Emergence in Organic Chemistry

While specific documentation on the first synthesis of this compound is not prominent in historical records, its emergence is a logical progression in the development of orthoester chemistry. The parent functional group, the orthoester, has a long history in organic synthesis. The first synthesis of an orthoester was reported by Williamson and Kay in 1854 through the reaction of chloroform (B151607) with sodium ethoxide. rsc.org

The development of simpler, more common orthoesters like triethyl orthoformate, which is synthesized from ethanol (B145695) and hydrogen cyanide or chloroform, paved the way for the creation of more complex and functionalized analogues. wikipedia.org The synthesis of compounds like this compound represents a more modern development, driven by the need for specialized building blocks in multi-step organic synthesis. Its commercial availability is often targeted toward researchers in early-stage discovery, indicating its status as a contemporary reagent for constructing novel molecules rather than a compound with extensive historical roots of its own. sigmaaldrich.com The preparation of this compound can be achieved through the bromination of triethyl orthopropionate. tuwien.at

Scope and Research Focus of the Academic Review

Academic interest in this compound is centered on its utility and application in synthetic organic chemistry. The scope of research involving this compound is not typically on the molecule itself, but on its role as a tool for constructing complex molecular architectures.

The research focus can be summarized by the following themes:

Methodology Development : Exploring new ways to utilize the compound's dual reactivity. This includes developing novel reaction conditions, such as those that are more environmentally friendly ("green chemistry"), to facilitate its use in alkylation, acylation, or annulation sequences. rsc.org

Total Synthesis : Employing this compound as a key intermediate in the total synthesis of natural products and other complex target molecules. Its ability to introduce a protected propionate-equivalent with a handle for further modification (the bromine atom) is highly valuable.

Medicinal Chemistry : Synthesizing libraries of novel compounds derived from this precursor for biological screening. Research has pointed to the potential for its derivatives to act as anticancer agents, which drives further investigation into structure-activity relationships.

Heterocycle Synthesis : Using the compound to build five- and six-membered nitrogen, oxygen, and sulfur-containing rings, which are prevalent in pharmaceuticals. semanticscholar.org The orthoester functionality is a key component in many classical methods for heterocycle formation.

In essence, the academic review of this compound is integrated into the broader study of synthetic strategies. Researchers are focused on exploiting its unique chemical properties to enable efficient and innovative pathways to valuable chemical entities.

Structure

3D Structure

Properties

CAS No. |

42216-95-5 |

|---|---|

Molecular Formula |

C9H19BrO3 |

Molecular Weight |

255.15 g/mol |

IUPAC Name |

2-bromo-1,1,1-triethoxypropane |

InChI |

InChI=1S/C9H19BrO3/c1-5-11-9(8(4)10,12-6-2)13-7-3/h8H,5-7H2,1-4H3 |

InChI Key |

GMWXMYZMODXKMM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C(C)Br)(OCC)OCC |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of 2 Bromo 1,1,1 Triethoxypropane

Alkylation Strategies for Orthoester Derivatives

A primary route to 2-bromo-1,1,1-triethoxypropane involves the alkylation of orthoester derivatives. Orthoesters are compounds featuring three alkoxy groups attached to a single carbon atom and are versatile intermediates in organic synthesis. smolecule.com

One prominent method is the direct bromination of 1,1,1-triethoxypropane. This reaction can be carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). The process involves the nucleophilic substitution at the central carbon, with the ethoxy groups stabilizing the reaction's transition state. This approach is noted for its simplicity and scalability, offering yields between 70% and 85%. However, careful moisture control is crucial to prevent hydrolysis of the orthoester.

Another strategy involves the Pinner reaction, which is a classic method for synthesizing orthoesters themselves. smolecule.comrsc.org This reaction utilizes nitriles and alcohols in the presence of a strong acid. rsc.org While not a direct route to the final brominated product, it provides a foundational method for creating the necessary orthoester precursor.

Alternative Synthetic Routes and Precursor Transformations

Alternative pathways to this compound often involve the transformation of various precursors. One such method begins with the acid-catalyzed condensation of propionaldehyde (B47417) with triethyl orthoformate to synthesize the 1,1,1-triethoxypropane substrate. This substrate is then subjected to bromination.

A different approach utilizes epichlorohydrin (B41342) as a starting material. smolecule.com The epichlorohydrin reacts with ethanol (B145695) under acidic conditions to form a chlorohydrin intermediate. This intermediate is then etherified with bromoethane (B45996) to introduce the ethoxy groups. The final step involves the introduction of the bromine atom through nucleophilic substitution or electrophilic bromination. smolecule.com

Radical-mediated synthesis presents a more modern, though less common, approach. Tin hydride-mediated radical reactions, typically used for hydroxylactone synthesis, can be adapted for brominated orthoesters by using bromine precursors instead of iodine.

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. For the direct bromination of 1,1,1-triethoxypropane, maintaining a low temperature (0–5°C) is essential to minimize side reactions. A 1:1 molar ratio of the substrate to the brominating agent is also recommended.

In a documented synthesis, the bromination of triethyl orthopropionate with bromine was conducted in the presence of pyridine. The reaction was carried out for 3 hours with cooling by ice, resulting in a yield of 80.0%. lookchem.com

The Johnson-Claisen rearrangement, which uses orthoesters to form γ,δ-unsaturated esters, can be influenced by catalysts like phosphoric acid (H₃PO₄) or p-toluenesulfonic acid (PTSA) at concentrations of 0.5–1.0 mol%. These reactions are typically performed at temperatures between 140–180°C under reflux conditions, often in anhydrous solvents like toluene (B28343) or xylene to prevent hydrolysis. While not a direct synthesis of the target compound, the conditions are relevant to orthoester chemistry and highlight the importance of catalyst and solvent choice.

| Precursor | Reagents | Conditions | Yield |

| 1,1,1-Triethoxypropane | 48% aqueous HBr or PBr₃ in dichloromethane | 0–5°C, 1:1 molar ratio | 70–85% |

| Triethyl orthopropionate | Bromine, Pyridine | 3 hours, Cooling with ice | 80.0% lookchem.com |

Purification Techniques and Considerations for Research Applications

Following synthesis, purification of this compound is essential to remove unreacted starting materials, byproducts, and catalysts. Fractional distillation under vacuum is a common and effective method for isolating the final product. researchgate.net This technique separates compounds based on their boiling points, and for this compound, the boiling point is noted as 70°C at 12 mm Hg. lookchem.comlookchem.com

For research applications requiring high purity, column chromatography over silica (B1680970) gel can be employed. mdpi.com The choice of eluent, such as a mixture of ethyl acetate (B1210297) and petroleum ether, is crucial for effective separation. mdpi.com

It is important for researchers to confirm the identity and purity of the final product. While some suppliers may provide the compound without extensive analytical data, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can be used for characterization. sigmaaldrich.combldpharm.com The compound has a molecular weight of 255.15 g/mol . lookchem.com

| Technique | Purpose | Key Parameters |

| Fractional Distillation | Primary purification and isolation of the product. | Vacuum pressure (e.g., 12 mm Hg), Temperature (e.g., 70°C). lookchem.comlookchem.com |

| Column Chromatography | High-purity separation for research applications. | Stationary phase (e.g., silica gel), Mobile phase (e.g., EtOAc/petroleum ether). mdpi.com |

| Spectroscopy (NMR, MS) | Structural confirmation and purity analysis. | Comparison of spectral data with known standards. |

Elucidation of Reaction Mechanisms Involving 2 Bromo 1,1,1 Triethoxypropane

Investigations into Nucleophilic Substitution Pathways

As a secondary bromoalkane, 2-bromo-1,1,1-triethoxypropane can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile. smolecule.com Such reactions can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, with the operative pathway being influenced by the reaction conditions and the nature of the nucleophile. chemguide.co.uk

The SN1 mechanism involves a two-step process initiated by the slow departure of the bromide leaving group to form a secondary carbocation intermediate. shout.educationrsc.org This carbocation is planar and can be attacked by a nucleophile from either face, typically leading to a racemic mixture of products. The stability of this intermediate is crucial, and while secondary carbocations are less stable than tertiary ones, the presence of adjacent oxygen atoms in the triethoxy group may offer some electronic stabilization through resonance. shout.education However, this pathway is generally slower for secondary compared to tertiary substrates. rsc.org

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs. shout.educationpressbooks.pub This pathway requires the nucleophile to approach the carbon atom from the side opposite to the leaving group (backside attack), resulting in an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is sensitive to steric hindrance. In this compound, the bulky triethoxy group at the adjacent carbon could sterically hinder the approach of the nucleophile, potentially disfavoring the SN2 pathway compared to less substituted secondary halides. shout.education

The competition between these two pathways is a hallmark of secondary halogenoalkanes. chemguide.co.uk

| Feature | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Mechanism | Two steps, involves carbocation intermediate | One concerted step, involves transition state |

| Rate Determining Step | Formation of the carbocation (unimolecular) | Nucleophilic attack (bimolecular) |

| Stereochemistry | Racemization (attack from either face of planar carbocation) | Inversion of configuration (backside attack) |

| Influence of Substrate Structure | Favored by factors stabilizing the carbocation | Sensitive to steric hindrance at the reaction center |

Role in Unimolecular and Bimolecular Elimination Reactions

In the presence of a base, this compound can undergo elimination reactions to form an alkene. chemguide.co.uk These reactions, known as dehydrohalogenation, also proceed primarily through unimolecular (E1) and bimolecular (E2) mechanisms. numberanalytics.com

The E1 (unimolecular elimination) mechanism shares the same initial step as the SN1 reaction: the formation of a carbocation intermediate. numberanalytics.comiitk.ac.in In a subsequent fast step, a base removes a proton from a carbon atom adjacent (beta) to the carbocation, leading to the formation of a double bond. E1 reactions often compete with SN1 reactions and are favored by weak bases and conditions that promote carbocation formation. iitk.ac.in

The E2 (bimolecular elimination) mechanism is a concerted, single-step process where a base abstracts a beta-hydrogen while the leaving group (bromide) departs simultaneously, forming a double bond. pressbooks.pubiitk.ac.in A critical requirement for the E2 mechanism is a specific stereochemical arrangement where the beta-hydrogen and the leaving group are in an anti-periplanar conformation (dihedral angle of 180°). iitk.ac.inmgscience.ac.in This geometric constraint allows for efficient orbital overlap in the transition state. The reaction rate depends on the concentrations of both the substrate and the base. pressbooks.pub Strong, bulky bases tend to favor E2 elimination over substitution. pressbooks.pub

| Feature | E1 Pathway | E2 Pathway |

|---|---|---|

| Mechanism | Two steps, involves carbocation intermediate | One concerted step |

| Base Requirement | Weak base is sufficient | Requires a strong base |

| Rate Determining Step | Formation of the carbocation (unimolecular) | Concerted removal of H and Br (bimolecular) |

| Stereochemistry | No specific geometric requirement | Requires anti-periplanar geometry |

Mechanisms of Rearrangement Reactions Facilitated by this compound

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. curlyarrows.comcsbsju.edu

Carbocation Rearrangements: In reactions that proceed through a carbocation intermediate, such as SN1 and E1, a rearrangement can occur if it leads to a more stable carbocation. csbsju.edujcu.edu For the secondary carbocation formed from this compound, a 1,2-hydride shift from the adjacent methyl group is conceivable, although it would result in another secondary carbocation. More significant rearrangements are less likely unless they lead to a substantial increase in stability.

Claisen Rearrangements: this compound is a type of orthoester, which are key reagents in certain sigmatropic rearrangements. rsc.org A closely related reaction is the Johnson-Claisen rearrangement, which involves the reaction of an allylic alcohol with an orthoester under acidic conditions to yield a γ,δ-unsaturated ester. smolecule.com This reaction proceeds through a iitk.ac.iniitk.ac.in-sigmatropic rearrangement, a type of pericyclic reaction that occurs via a concerted, six-membered cyclic transition state. smolecule.comorganic-chemistry.orgmasterorganicchemistry.com The bromo substituent can influence the electron density and stability of the transition state, potentially affecting the reaction rate and stereochemical outcome. smolecule.com Although the classic substrate is an allylic alcohol, the orthoester functionality of this compound makes it a potential participant in variations of this powerful carbon-carbon bond-forming reaction.

Participation in Conjugate Addition Processes

Conjugate addition, or Michael addition, is the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.govorganic-chemistry.org While this compound itself is not an α,β-unsaturated system, it can be involved in such processes indirectly.

For instance, an organometallic reagent (e.g., an organocuprate) could potentially be prepared from this compound. This newly formed nucleophilic reagent could then participate in a conjugate addition reaction with a suitable Michael acceptor. Furthermore, the alkene products resulting from the elimination reactions of this compound, or the unsaturated esters from a Claisen rearrangement, could themselves serve as substrates for subsequent conjugate addition reactions. nih.gov The process typically begins with the nucleophilic attack at the β-carbon of the unsaturated system, leading to an enolate intermediate which is then protonated to give the final 1,4-adduct. beilstein-journals.org

Stereochemical Control and Diastereoselectivity in Transformations

The stereochemical outcome of reactions involving this compound is highly dependent on the reaction mechanism.

SN2 Reactions: Proceed with a predictable inversion of stereochemistry at the carbon bearing the bromine atom.

SN1 Reactions: Lead to racemization due to the formation of a planar carbocation intermediate.

E2 Reactions: Are highly stereoselective, requiring an anti-periplanar arrangement of the abstracted proton and the bromide leaving group. This constraint dictates which diastereomer of the alkene is formed. mgscience.ac.in

Claisen Rearrangements: Are known for their high degree of stereochemical control. The reaction proceeds through a highly ordered, chair-like six-membered transition state, which allows for the efficient transfer of chirality from the starting material to the product. organic-chemistry.orgnih.gov The bulky bromo and triethoxy groups would play a significant role in dictating the preferred conformation of the transition state, thereby influencing the diastereoselectivity of the rearrangement. smolecule.com

| Reaction Type | Typical Stereochemical Outcome |

|---|---|

| SN1 | Racemization |

| SN2 | Inversion of configuration |

| E1 | Mixture of E/Z isomers, often favoring the more stable (Zaitsev) product |

| E2 | Stereospecific (dependent on anti-periplanar geometry) |

| Claisen Rearrangement | Highly stereoselective (via chair-like transition state) |

Theoretical and Computational Approaches to Reaction Mechanism Understanding

Modern computational chemistry provides powerful tools for elucidating complex reaction mechanisms.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. beilstein-journals.orgacs.org For reactions involving this compound, DFT calculations could be used to model the geometries and energies of reactants, transition states, and intermediates for SN1, SN2, E1, and E2 pathways. This would allow for a comparison of activation barriers to predict the most likely reaction pathway under given conditions. It can also help visualize the orbital interactions in pericyclic reactions like the Claisen rearrangement. beilstein-journals.org

Kinetic Isotope Effects (KIEs): The KIE is a phenomenon where substituting an atom with one of its heavier isotopes alters the rate of a chemical reaction. numberanalytics.comtaylorandfrancis.com It is a crucial tool for studying reaction mechanisms, particularly for hydrogen transfer steps. columbia.edumdpi.com For example, in an E2 reaction of this compound, if the C-H bond is broken in the rate-determining step, replacing the beta-hydrogen with deuterium (B1214612) (D) would result in a slower reaction rate (a "normal" KIE, kH/kD > 1). columbia.edu Observing a significant primary KIE would provide strong evidence for the concerted nature of the E2 mechanism. Conversely, the absence of a KIE would suggest that the C-H bond is not broken in the rate-limiting step, pointing towards an E1 mechanism. columbia.edu Inverse isotope effects (kH/kD < 1) can also be observed and provide more subtle information about the transition state structure. iupac.org

Strategic Applications of 2 Bromo 1,1,1 Triethoxypropane in Complex Organic Synthesis

Utilization as a Key Reagent in Multi-Step Synthetic Sequences

In the realm of multi-step synthesis, where precision and efficiency are paramount, 2-bromo-1,1,1-triethoxypropane serves as a critical building block. The bromo group provides a handle for nucleophilic substitution reactions or the formation of organometallic reagents, while the triethoxypropane moiety, an orthoester, can act as a protected form of a carboxylic acid or ester. This dual functionality allows for the sequential introduction of different molecular fragments, making it a linchpin in convergent synthetic strategies.

For instance, the bromine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, or carbanions, to introduce new carbon-heteroatom or carbon-carbon bonds. Following this transformation, the orthoester can be hydrolyzed under acidic conditions to reveal a carboxylic acid or ester, which can then participate in subsequent reactions like amide bond formation or reduction. This strategic unmasking of functionality is a cornerstone of its utility in complex synthetic sequences.

Precursor for the Construction of Diverse Organic Scaffolds

The inherent reactivity of this compound makes it an excellent precursor for the construction of a wide array of organic scaffolds. Its ability to act as a bifunctional electrophile or to be converted into a nucleophilic species via organometallic intermediates opens up numerous possibilities for ring-forming reactions.

One notable application is in the synthesis of heterocyclic compounds. By reacting with dinucleophiles, such as 1,2-diamines or 1,2-diols, this compound can participate in condensation reactions that, after subsequent manipulation of the orthoester, lead to the formation of various nitrogen- and oxygen-containing heterocycles. These scaffolds are prevalent in pharmaceuticals and other biologically active molecules.

| Scaffold Type | Synthetic Strategy | Resulting Moiety |

| Substituted Propanoic Acids | Nucleophilic substitution followed by orthoester hydrolysis | Carboxylic acid |

| Heterocycles | Reaction with dinucleophiles | Imidazolidines, Oxazolidines, etc. |

| Functionalized Alkanes | Grignard reagent formation and reaction with electrophiles | Extended carbon chains |

Application in Total Synthesis Projects (e.g., Elisabethin A and Related Natural Products)

While direct application of this compound in the total synthesis of Elisabethin A is not explicitly detailed in publicly available literature, the synthesis of complex natural products often relies on building blocks with similar functional motifs. The strategic use of bromo-orthoesters can be envisioned in the construction of highly functionalized intermediates required for such syntheses. For example, a fragment derived from this compound could be employed to introduce a protected carboxylic acid functionality at a specific position within a complex carbon skeleton, which is a common feature in natural products like Elisabethin A.

The total synthesis of natural products frequently involves the assembly of intricate stereochemical arrangements and functional group arrays. The controlled reactivity of reagents like this compound is crucial in these endeavors to ensure high yields and stereoselectivity in key bond-forming steps.

Role in Ring-Closing Metathesis Reactions for Macrocycle Formation

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of macrocycles, which are common structural motifs in many natural products and pharmaceuticals. While this compound itself is not a direct substrate for RCM, it can be a valuable precursor for synthesizing the diene substrates required for this reaction.

For example, the bromine atom can be used to couple the triethoxypropane moiety to another molecule containing an alkene. A subsequent reaction on the other side of the core molecule can introduce a second alkene, thus forming the necessary diene for an RCM reaction. The orthoester functionality would remain intact throughout the metathesis reaction and could be deprotected at a later stage to reveal a carboxylic acid or ester within the newly formed macrocycle. This strategy allows for the incorporation of a polar functional group into a largely nonpolar macrocyclic structure.

Integration into Cascade Reactions and Tandem Processes

Cascade reactions, or tandem processes, are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates. The bifunctional nature of this compound makes it an attractive candidate for integration into such processes.

A hypothetical cascade reaction could involve an initial nucleophilic attack at the bromine-bearing carbon, which then triggers a subsequent intramolecular reaction involving the orthoester group or a derivative thereof. For instance, the product of the initial substitution could be designed in such a way that upon a conformational change, a reactive group is brought into proximity with the orthoester, leading to a spontaneous cyclization or rearrangement. The development of such elegant and atom-economical reactions is a continuous goal in modern synthetic chemistry.

Development of Novel Synthetic Methodologies Employing the Compound

The unique combination of a bromine atom and an orthoester in this compound continues to inspire the development of novel synthetic methodologies. Research in this area focuses on leveraging its distinct reactivity to access new chemical space and to streamline the synthesis of valuable organic molecules.

One area of exploration is the use of this compound in transition-metal-catalyzed cross-coupling reactions. The bromine atom can participate in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-heteroatom bonds, respectively. The orthoester group, being generally stable to these reaction conditions, would be carried through the transformation, providing a latent carboxylic acid functionality for further elaboration.

| Reaction Type | Catalyst | Bond Formed |

| Suzuki Coupling | Palladium | C-C (aryl/vinyl) |

| Sonogashira Coupling | Palladium/Copper | C-C (alkynyl) |

| Buchwald-Hartwig Amination | Palladium | C-N |

The development of such methodologies expands the synthetic utility of this compound and provides chemists with new and efficient tools for the construction of complex molecules.

Advanced Spectroscopic Characterization and Structural Analysis in Research of 2 Bromo 1,1,1 Triethoxypropane Derived Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms. For derivatives of 2-bromo-1,1,1-triethoxypropane, both ¹H and ¹³C NMR are instrumental in confirming structural integrity and determining stereochemistry.

In ¹H NMR, the chemical shift (δ) of protons provides clues about their electronic environment. Protons adjacent to electron-withdrawing groups, such as the bromine atom or the triethoxy group, will be deshielded and appear at a higher chemical shift. The integration of the signal corresponds to the number of protons, and the splitting pattern, governed by the n+1 rule, reveals the number of adjacent, non-equivalent protons. For instance, in a hypothetical derivative where the bromine has been substituted, the chemical shift of the methine proton at the C2 position would be a key indicator of the success of the reaction.

The stereochemical arrangement of substituents in chiral derivatives of this compound can be investigated using advanced NMR techniques. The use of chiral shift reagents can help to resolve the signals of enantiomers, allowing for the determination of enantiomeric excess. Furthermore, Nuclear Overhauser Effect (NOE) experiments can establish through-space proximity of protons, which is crucial for assigning relative stereochemistry in diastereomers.

Table 1: Illustrative ¹H NMR Data for a Hypothetical Derivative of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (ethoxy) | 1.20 | triplet | 7.1 | 9H |

| -OCH₂- (ethoxy) | 3.55 | quartet | 7.1 | 6H |

| -CH(Br)- | 4.25 | quartet | 6.8 | 1H |

| -CH₃ (propane backbone) | 1.75 | doublet | 6.8 | 3H |

X-ray Diffraction Studies for Definitive Structural Elucidation

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline compounds. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers within the crystal lattice. For novel derivatives of this compound that can be crystallized, X-ray diffraction is an invaluable tool for unambiguous structural confirmation.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this pattern reveals the positions of individual atoms in three-dimensional space. This information is crucial for confirming the connectivity of the molecule and for establishing the stereochemistry with high certainty.

Table 2: Representative Crystallographic Data for a Fictional Crystalline Derivative

| Parameter | Value |

| Chemical Formula | C₁₀H₂₀O₃ |

| Formula Weight | 204.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 8.456(1) |

| c (Å) | 14.789(3) |

| β (°) | 105.45(1) |

| Volume (ų) | 1223.4(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.108 |

| R-factor | 0.045 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For derivatives of this compound, high-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The presence of bromine is often easily identified in the mass spectrum due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance. docbrown.info This results in two peaks of almost equal intensity separated by two mass-to-charge units (M and M+2) for any fragment containing a bromine atom. docbrown.infodocbrown.info

The fragmentation pattern can also offer significant structural clues. The weakest bonds in the molecule are most likely to break. For instance, cleavage of the carbon-bromine bond is a common fragmentation pathway for bromoalkanes. docbrown.info

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Interpretation |

| 255/257 | [C₉H₁₉BrO₃]⁺ | Molecular ion (M⁺) showing bromine isotopic pattern |

| 176 | [C₉H₁₉O₃]⁺ | Loss of Bromine radical |

| 131 | [C₅H₁₁O₃]⁺ | Loss of C₄H₈Br fragment |

Other Spectroscopic Techniques (e.g., Infrared, UV-Vis) in Mechanistic or Purity Studies

While NMR, X-ray diffraction, and mass spectrometry are the primary tools for structural elucidation, other spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy play important supporting roles, particularly in monitoring reaction progress and assessing purity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. taylorandfrancis.com The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds. For derivatives of this compound, the C-O ether linkages would show strong characteristic absorptions in the fingerprint region (around 1000-1300 cm⁻¹). The C-Br bond also has a characteristic absorption, typically in the 500-600 cm⁻¹ range. Changes in the IR spectrum, such as the appearance or disappearance of peaks, can be used to monitor the progress of a reaction.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings or conjugated systems. researchgate.net While this compound itself does not have strong UV-Vis absorption, if it is used to synthesize derivatives containing chromophores, this technique becomes valuable for characterization and quantification.

Emerging Research Frontiers and Future Perspectives on 2 Bromo 1,1,1 Triethoxypropane

Exploration of New Catalytic Systems for Enhanced Reactivity

Currently, there is a lack of specific research on the development of new catalytic systems aimed at enhancing the reactivity of 2-Bromo-1,1,1-triethoxypropane. General studies on orthoester reactivity often involve acid catalysis for their hydrolysis or exchange reactions. The exploration of transition metal catalysis or organocatalysis to selectively activate the C-Br bond or the orthoester moiety of this specific compound represents an open area for future investigation.

Development of Asymmetric Synthesis Approaches Incorporating the Compound

The development of asymmetric syntheses involving this compound is another underexplored research avenue. The chiral center at the second carbon atom suggests that this compound could be a valuable precursor in the stereoselective synthesis of complex molecules. However, literature detailing the use of chiral catalysts or auxiliaries to control the stereochemistry of reactions involving this specific bromo-orthoester is not available. Asymmetric synthesis is a well-established field, and applying its principles to this compound could lead to novel synthetic methodologies.

Potential in Green Chemistry Methodologies

The application of this compound in green chemistry is an area with speculative potential but no concrete research findings. The broader field of green chemistry encourages the use of safer solvents, atom-economical reactions, and catalytic processes. While orthoesters, in general, have been utilized in solvent-free reaction conditions, specific studies focusing on the green credentials of this particular compound are absent. Future research could explore its use in aqueous media or under solvent-free conditions to develop more environmentally benign synthetic protocols.

Interdisciplinary Research Directions in Material Science and Chemical Biology

There is no available research detailing the use of this compound in the fields of material science or chemical biology. The functional handles present in the molecule—the bromo group and the triethoxypropane moiety—could theoretically be leveraged for incorporation into polymers or as probes for biological systems. However, any such applications remain hypothetical in the absence of dedicated research.

Challenges and Opportunities in the Field of Organic Chemical Research

The primary challenge concerning this compound is the current lack of focused research to uncover its synthetic potential. This challenge, however, presents a significant opportunity for organic chemists. The unique combination of a reactive bromine atom and a protected carboxylic acid equivalent in one molecule makes it a potentially versatile building block.

Future opportunities lie in several key areas:

Methodology Development: Designing novel synthetic transformations that exploit the reactivity of the C-Br bond in the presence of the orthoester.

Target-Oriented Synthesis: Utilizing this compound as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, or other complex target molecules.

Mechanistic Studies: Investigating the reactivity and reaction mechanisms of this compound under various catalytic conditions to build a foundational understanding for future applications.

Q & A

Q. Notes

- Basic vs. Advanced : Questions 1–3 address foundational synthesis and characterization, while 4–8 focus on mechanistic, computational, and toxicological depth.

- Methodological Rigor : Answers integrate peer-reviewed protocols (e.g., OECD, ASTM) and avoid non-academic sources.

- Regulatory Compliance : References align with EPA, ECHA, and CDC guidelines for hazardous compound handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.